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Compound Name: Thalidomide-O-C11-acid

Cat. No.: B11936002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thalidomide-O-C11-acid as a critical
component in the field of targeted protein degradation. As a synthesized E3 ligase ligand-linker
conjugate, it incorporates the well-characterized thalidomide moiety, which recruits the
Cereblon (CRBN) E3 ubiquitin ligase, and a C11 carboxylic acid linker, facilitating its
conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). This
document details the binding properties of the thalidomide core to CRBN, outlines key
experimental protocols for characterizing such interactions, and illustrates the underlying
molecular mechanisms and experimental workflows.

Core Concepts in Thalidomide-Mediated Protein
Degradation

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as
"molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-
DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] This binding event modulates
the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent
proteasomal degradation of "neosubstrate" proteins that are not the natural targets of CRBN.[1]
[4] This mechanism has been harnessed in the development of PROTACS, which are
heterobifunctional molecules designed to bring a protein of interest (POI) into proximity with an
E3 ligase to trigger the POI's degradation.[5][6] Thalidomide-O-C11-acid is a building block for
constructing such PROTACS, providing the crucial link to the CRBN E3 ligase.[5][7]
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Data Presentation: Quantitative Binding Affinities

While specific quantitative binding data for Thalidomide-O-C11-acid is not extensively
available in peer-reviewed literature, the binding affinity of the core thalidomide molecule and
its clinically relevant derivatives to CRBN is well-documented. The addition of a linker at the 4-
position of the phthalimide ring is generally considered to have a minimal impact on the direct
binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.
[1] The following table summarizes the reported binding affinities for thalidomide and its
analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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